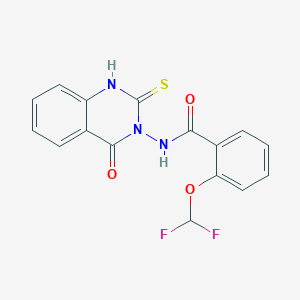![molecular formula C15H17N3O5S B10941100 1-(Furan-2-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B10941100.png)
1-(Furan-2-ylmethyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of 1-(2-furylmethyl)piperazine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furyl ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furyl ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers to enhance their properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-FURYLMETHYL)-4-[(4-NITROPHENYL)SULFONYL]PIPERAZINE
- 1-(2-FURYLMETHYL)-4-[(3-METHOXYPHENYL)SULFONYL]PIPERAZINE
- 1-(2-FURYLMETHYL)-4-[(3-CHLOROPHENYL)SULFONYL]PIPERAZINE
Uniqueness
1-(2-FURYLMETHYL)-4-[(3-NITROPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both a furylmethyl group and a nitrophenylsulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications.
Properties
Molecular Formula |
C15H17N3O5S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H17N3O5S/c19-18(20)13-3-1-5-15(11-13)24(21,22)17-8-6-16(7-9-17)12-14-4-2-10-23-14/h1-5,10-11H,6-9,12H2 |
InChI Key |
OWEMSHPNYLJVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10941019.png)
![[2-(4-Chlorophenyl)cyclopropyl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10941023.png)
![8-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B10941028.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10941030.png)
![1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941034.png)

![1-benzyl-N-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941046.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10941056.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941058.png)
![N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941061.png)
![N-(4-bromo-2-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941063.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10941079.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10941083.png)
![(2E)-1-(4-fluorophenyl)-3-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}prop-2-en-1-one](/img/structure/B10941096.png)
